molecular formula C18H18Cl2N2O2 B2680437 N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide) CAS No. 882321-61-1

N,N'-Biphenyl-4,4'-diylbis(2-chloropropanamide)

Cat. No.: B2680437
CAS No.: 882321-61-1
M. Wt: 365.25
InChI Key: GXTYWQKYKJNVKA-UHFFFAOYSA-N
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Description

N,N’-Biphenyl-4,4’-diylbis(2-chloropropanamide) is an organic compound belonging to the class of biphenyl derivatives These compounds are characterized by two benzene rings linked by a carbon-carbon bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Biphenyl-4,4’-diylbis(2-chloropropanamide) typically involves the reaction of biphenyl-4,4’-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloropropanamide under controlled conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of N,N’-Biphenyl-4,4’-diylbis(2-chloropropanamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N’-Biphenyl-4,4’-diylbis(2-chloropropanamide) undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amides, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

N,N’-Biphenyl-4,4’-diylbis(2-chloropropanamide) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-Biphenyl-4,4’-diylbis(2-chloropropanamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Biphenyl-4,4’-dicarboxylic acid: A precursor in the synthesis of N,N’-Biphenyl-4,4’-diylbis(2-chloropropanamide).

    N,N’-Biphenyl-4,4’-diylbis(2-methylpropanamide): A similar compound with a methyl group instead of a chlorine atom.

    4,4’-Bis(3,4-dicyanophenoxy)biphenyl: Another biphenyl derivative with different functional groups.

Uniqueness: N,N’-Biphenyl-4,4’-diylbis(2-chloropropanamide) is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[4-[4-(2-chloropropanoylamino)phenyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c1-11(19)17(23)21-15-7-3-13(4-8-15)14-5-9-16(10-6-14)22-18(24)12(2)20/h3-12H,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTYWQKYKJNVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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